Tert-butyl 4-(2-(2-ethoxyacetamido)ethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
“Tert-butyl 4-(2-(2-ethoxyacetamido)ethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is an ester derivative and serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-(2-ethoxyacetamido)ethyl)piperazine-1-carboxylate hydrochloride and its derivatives have been synthesized and characterized through various studies, focusing on their molecular structures and potential applications. Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including the ester derivative, and characterized them using spectroscopic studies and single crystal X-ray diffraction analysis. The molecular structures exhibit different shapes and crystal packing, influenced by intermolecular interactions (Kulkarni et al., 2016). Similarly, Mamat et al. (2012) reported on the crystal and molecular structure of a related piperazine-carboxylate, providing insights into bond lengths and angles typical for this type of compounds (Mamat et al., 2012).
Biological Evaluation
The biological activities of this compound derivatives have also been explored. Kulkarni et al. (2016) evaluated the antibacterial and antifungal activities of their synthesized compounds, finding them to be moderately active against several microorganisms. This study highlights the potential of these compounds in developing antimicrobial agents (Kulkarni et al., 2016).
Antimicrobial Activities
Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity. This study contributes to the understanding of how structural modifications can impact the biological activity of piperazine derivatives (Patel et al., 2011).
Chemical Modification and Activity Studies
Nie et al. (2020) focused on chemical modification of a related TRPV1 antagonist to improve its pharmacological profile. By replacing the pyridine ring with a mildly basic pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold, they discovered analogs with an enhanced pharmacological profile, indicating the versatility of piperazine derivatives in medicinal chemistry (Nie et al., 2020).
Mechanism of Action
Target of Action
Similar compounds containing piperazine rings have shown a wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It’s known that compounds containing piperazine rings can interact with various biological targets due to their conformational flexibility and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Derivatives of piperazine have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown antibacterial and antifungal activities when studied against several microorganisms .
Properties
IUPAC Name |
tert-butyl 4-[2-[(2-ethoxyacetyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4.ClH/c1-5-21-12-13(19)16-6-7-17-8-10-18(11-9-17)14(20)22-15(2,3)4;/h5-12H2,1-4H3,(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBXSKEWMICNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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